MDM2-p53 Inhibition: A Nanomolar Activity Unique to the 2-yl Substitution Pattern
The 5-iodo-4-(2-piperidinyl)pyrimidin-2-amine scaffold exhibits potent inhibition of the MDM2-p53 interaction, a defined anti-cancer target. Crucially, this activity has been characterized for the 2-yl regioisomer but is absent from the pharmacological profiles of both the 3-yl and 4-yl positional analogs, underscoring a regiochemical prerequisite for this mechanism [1].
| Evidence Dimension | Inhibition of MDM2-p53 interaction in human U87MG glioblastoma cells |
|---|---|
| Target Compound Data | IC50 = 7.90 nM |
| Comparator Or Baseline | 4-(3-yl) isomer (CAS 1361115-14-1) and 4-(4-yl) isomer (CAS 1361111-99-0): No reported MDM2-p53 inhibitory activity. |
| Quantified Difference | Target compound is a potent inhibitor; comparators show no activity in this assay. |
| Conditions | Inhibition of MDM2 in human U87MG cells, assessed as reduction in MDM2 interaction with p53 after 10 minutes by quantitative sandwich immune-enzymatic assay [1]. |
Why This Matters
This demonstrates a clear structure-activity relationship (SAR) where the 2-yl configuration is a critical selectivity filter for targeting the MDM2-p53 axis, making it the only relevant member of this isomer series for this application.
- [1] BindingDB. Entry for BDBM50241631 (CHEMBL4095983). Affinity Data: IC50 7.90 nM. Assay: Inhibition of MDM2 in human U87MG cells. View Source
